molecular formula C11H14N2 B1300246 (2,3-dimethyl-1H-indol-5-yl)methanamine CAS No. 5054-94-4

(2,3-dimethyl-1H-indol-5-yl)methanamine

Cat. No. B1300246
CAS RN: 5054-94-4
M. Wt: 174.24 g/mol
InChI Key: FHUICSFKWZVPSM-UHFFFAOYSA-N
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Description

“(2,3-dimethyl-1H-indol-5-yl)methanamine” is an aralkylamino compound . It is also known as tryptamine, a naturally occurring compound found in various organisms, including plants, animals, and humans. The molecular formula is C11H14N2 , and the average mass is 174.242 Da .


Molecular Structure Analysis

The InChI code for “(2,3-dimethyl-1H-indol-5-yl)methanamine” is 1S/C11H14N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,6,12H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(2,3-dimethyl-1H-indol-5-yl)methanamine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including (2,3-dimethyl-1H-indol-5-yl)methanamine, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have demonstrated inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been evaluated for their in vivo anti-inflammatory activities . These compounds could potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . The indole nucleus is a prevalent moiety in many anticancer drugs.

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents . They could be used in the development of new drugs for the treatment of HIV.

Antioxidant Activity

Indole derivatives possess antioxidant activities , which could be beneficial in the prevention of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activities , making them potential candidates for the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown potential as antitubercular agents . They could be used in the development of new drugs for the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown potential as antidiabetic agents . They could be used in the development of new drugs for the treatment of diabetes.

Safety and Hazards

The compound has been classified under GHS07, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUICSFKWZVPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352598
Record name 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dimethyl-1H-indol-5-yl)methanamine

CAS RN

5054-94-4
Record name 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dimethyl-1H-indol-5-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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